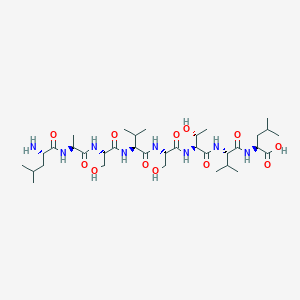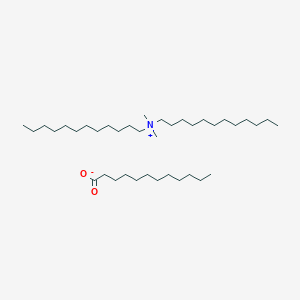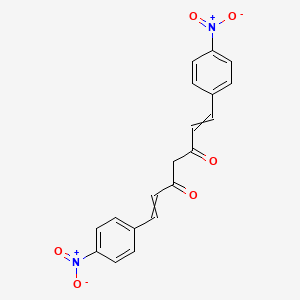
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-valine, L-serine, L-threonine, L-valine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with altered functional groups.
Substitution: Peptide analogs with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic uses, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or cell membranes. The pathways involved may include signal transduction, enzyme inhibition, or membrane disruption.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-alanine: Similar structure but with an alanine residue at the C-terminus.
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-glycine: Similar structure but with a glycine residue at the C-terminus.
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-phenylalanine: Similar structure but with a phenylalanine residue at the C-terminus.
Uniqueness
L-Leucyl-L-alanyl-L-seryl-L-valyl-L-seryl-L-threonyl-L-valyl-L-leucine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple valine and serine residues may influence its hydrophobicity and potential interactions with biological targets.
Propiedades
Número CAS |
630416-78-3 |
|---|---|
Fórmula molecular |
C35H64N8O12 |
Peso molecular |
788.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H64N8O12/c1-15(2)11-21(36)29(48)37-19(9)28(47)39-23(13-44)30(49)41-25(17(5)6)33(52)40-24(14-45)31(50)43-27(20(10)46)34(53)42-26(18(7)8)32(51)38-22(35(54)55)12-16(3)4/h15-27,44-46H,11-14,36H2,1-10H3,(H,37,48)(H,38,51)(H,39,47)(H,40,52)(H,41,49)(H,42,53)(H,43,50)(H,54,55)/t19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
XPGUVJLEACBJNH-AXOWTQORSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
